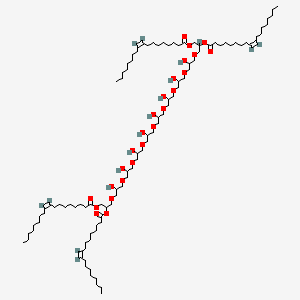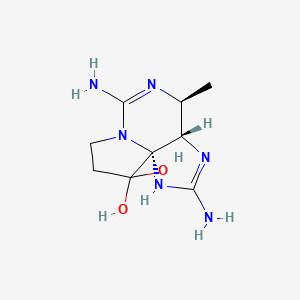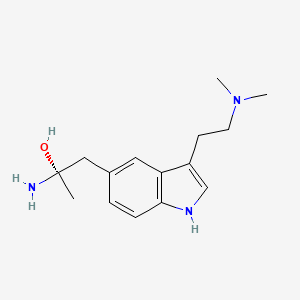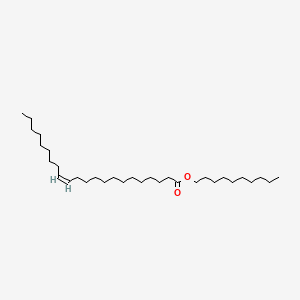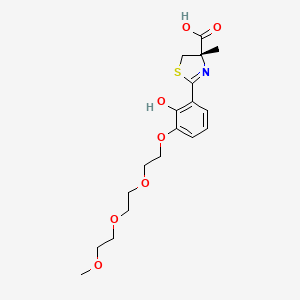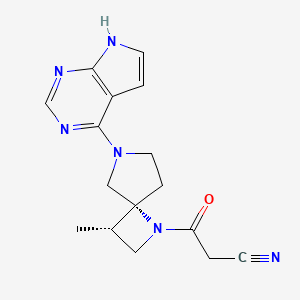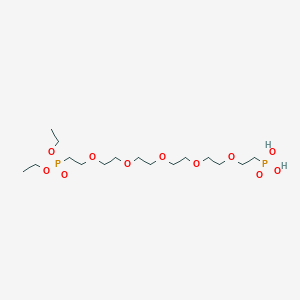
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid
Vue d'ensemble
Description
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is a biochemical used for proteomics research . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The molecular formula is C16H36O11P2 and it has a molecular weight of 466.4 g/mol .
Molecular Structure Analysis
The molecular formula of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is C16H36O11P2 . Unfortunately, the specific molecular structure is not provided in the search results.Chemical Reactions Analysis
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid has a molecular weight of 466.4 g/mol and a molecular formula of C16H36O11P2 . It is a PEG-based compound, which means it contains repeating units of ethylene glycol.Applications De Recherche Scientifique
Sorption of Metal Ions
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid and related compounds have been used for the sorption of metal ions from phosphoric acid solutions. Zhu and Alexandratos (2015) developed a monoprotic phosphoric acid ligand for the sorption of U(VI) and various trivalent ions, indicating its potential for purifying and isolating specific metal ions from mixtures (Zhu & Alexandratos, 2015).
Synthesis of Nucleoside Analogues
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid derivatives have been employed in the synthesis of nucleoside analogues, which are of interest in medical research due to their potential cytotoxic properties. Piotrowska et al. (2011) synthesized arylisoxazolidin-3-yl-3-diethoxyphosphonates and found them to be cytotoxic to certain cell lines, showcasing their potential in cancer research (Piotrowska et al., 2011).
Functionalization of Poly(ethylene glycol)
The chemical has been utilized in the preparation of bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of poly(ethylene glycol) (PEG), as reported by Turrin, Hameau, and Caminade (2012). This showcases its role in the modification of polymers for various applications, potentially including drug delivery systems (Turrin, Hameau, & Caminade, 2012).
Dental Applications
The compound has also been explored in dental applications. Yeniad et al. (2008) synthesized novel phosphonated methacrylate monomers from reactions involving (diethoxy-phosphoryl)-acetic acid and studied their polymerization behaviors. This research indicates potential applications in creating dental materials (Yeniad et al., 2008).
Orientations Futures
The future directions of Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid are likely to be influenced by the ongoing research and development in the field of PROTACs. As a PEG-based PROTAC linker, it could play a crucial role in the design of new PROTAC molecules with improved selectivity and potency for the degradation of specific target proteins .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O11P2/c1-3-26-29(20,27-4-2)16-14-25-12-10-23-8-6-21-5-7-22-9-11-24-13-15-28(17,18)19/h3-16H2,1-2H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSDBXIGNISEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxy-phosphorylethyl-PEG5-ethylphosphonic acid | |
CAS RN |
1446282-17-2 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




